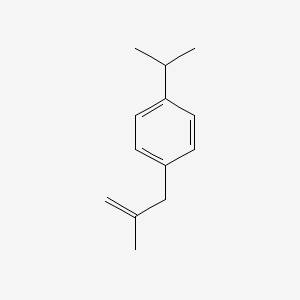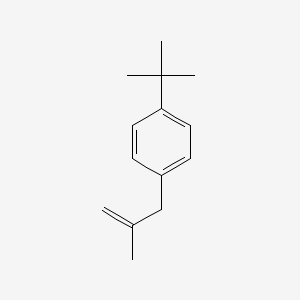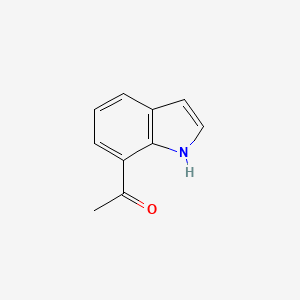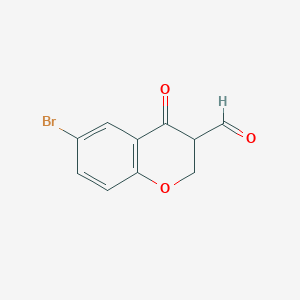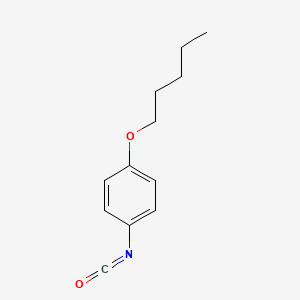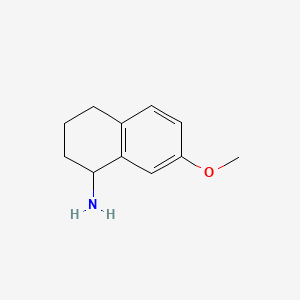
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S . It has a molecular weight of 270.35 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a solid at room temperature . It has a molecular weight of 270.35 .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate serves as an essential intermediate in pharmaceutical synthesis. Researchers utilize it to create novel drug candidates. For instance, it can be employed in the preparation of compounds like 1’-benzyl-6-((tetrahydro-2H-pyran-4-yl)oxy)spiro[isobenzofuran-1(3H),4’-piperidin]-1’-one . These derivatives may exhibit promising biological activities, making them valuable for drug discovery.
DNA Damage Detection
In scientific investigations related to DNA damage, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (a derivative of our compound) has been used to enhance the detection of single-strand breaks (SSBs) in DNA. Coupling it with alkaline gel electrophoresis improves the sensitivity of SSB detection .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as Tetrahydro-2H-pyran-4-yl p-tosylate, is a chemical compound used in the field of organic synthesis .
Mode of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a reagent in organic synthesis , it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use.
Pharmacokinetics
As a compound used in organic synthesis , its bioavailability would likely depend on the specific conditions of the reaction it is used in.
Result of Action
As a reagent in organic synthesis , its effects would likely be dependent on the specific reactions it is used in.
Action Environment
The action, efficacy, and stability of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
oxan-4-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERHWXRRLRIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553365 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate | |
CAS RN |
97986-34-0 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



